1'-(Ethylsulfonyl)-3,5-dimethyl-1,4'-bipiperidine
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Overview
Description
1’-(Ethylsulfonyl)-3,5-dimethyl-1,4’-bipiperidine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylsulfonyl group attached to a bipiperidine backbone. The presence of the ethylsulfonyl group imparts distinct chemical properties to the compound, making it a valuable subject for study in organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(Ethylsulfonyl)-3,5-dimethyl-1,4’-bipiperidine typically involves multiple steps, starting with the preparation of the bipiperidine core. One common method involves the reaction of 3,5-dimethylpiperidine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, typically at room temperature, to ensure the selective formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis of 1’-(Ethylsulfonyl)-3,5-dimethyl-1,4’-bipiperidine may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, is becoming increasingly important in industrial production.
Chemical Reactions Analysis
Types of Reactions
1’-(Ethylsulfonyl)-3,5-dimethyl-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the ethylsulfonyl group, yielding the parent bipiperidine.
Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Parent bipiperidine.
Substitution: Various substituted bipiperidine derivatives, depending on the nucleophile used.
Scientific Research Applications
1’-(Ethylsulfonyl)-3,5-dimethyl-1,4’-bipiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and as an analgesic.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1’-(Ethylsulfonyl)-3,5-dimethyl-1,4’-bipiperidine is not fully understood, but it is believed to interact with specific molecular targets in the body. The ethylsulfonyl group may play a role in modulating the compound’s activity by influencing its binding affinity to target proteins or enzymes. Research is ongoing to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1’-(Methylsulfonyl)-3,5-dimethyl-1,4’-bipiperidine
- 1’-(Propylsulfonyl)-3,5-dimethyl-1,4’-bipiperidine
- 1’-(Butylsulfonyl)-3,5-dimethyl-1,4’-bipiperidine
Uniqueness
1’-(Ethylsulfonyl)-3,5-dimethyl-1,4’-bipiperidine is unique due to the specific size and properties of the ethylsulfonyl group. This group imparts distinct chemical and biological properties that differentiate it from similar compounds with different sulfonyl groups. The ethylsulfonyl group may influence the compound’s solubility, reactivity, and biological activity, making it a valuable subject for further research.
Properties
Molecular Formula |
C14H28N2O2S |
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Molecular Weight |
288.45 g/mol |
IUPAC Name |
1-(1-ethylsulfonylpiperidin-4-yl)-3,5-dimethylpiperidine |
InChI |
InChI=1S/C14H28N2O2S/c1-4-19(17,18)16-7-5-14(6-8-16)15-10-12(2)9-13(3)11-15/h12-14H,4-11H2,1-3H3 |
InChI Key |
BAXBNFXLWWMJOV-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)N2CC(CC(C2)C)C |
Origin of Product |
United States |
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